molecular formula C23H34N2O3 B5111204 2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide

2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide

Cat. No. B5111204
M. Wt: 386.5 g/mol
InChI Key: FASIBYMVMDJPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CR845 and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of CR845 involves the activation of kappa opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, which can provide a sense of euphoria.
Biochemical and Physiological Effects:
CR845 has been shown to have a number of biochemical and physiological effects, including the inhibition of pain signals, the reduction of inflammation, and the modulation of the immune system. It has also been shown to have anti-nausea and anti-itching effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CR845 for lab experiments is its ability to provide analgesic effects without the risk of addiction or respiratory depression. However, one limitation is that it is a relatively new compound and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are a number of future directions for research on CR845, including its potential use in the treatment of chronic pain, addiction, and gastrointestinal disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new compounds based on CR845 may lead to even more effective treatments for pain and other conditions.

Synthesis Methods

The synthesis of CR845 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with N-cyclopropyl-4-piperidinamine to form N-cyclopropyl-4-piperidinyl-4-methoxybenzamide. The final step involves the reaction of this compound with cyclohexylmethyl bromide to form 2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide.

Scientific Research Applications

CR845 has been studied for its potential use in various scientific research applications, including pain management, addiction treatment, and gastrointestinal disorders. It has been shown to have analgesic effects without the risk of addiction or respiratory depression associated with traditional opioid medications.

properties

IUPAC Name

2-[1-(cyclohexylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-27-20-9-10-21(23(26)24-18-7-8-18)22(15-20)28-19-11-13-25(14-12-19)16-17-5-3-2-4-6-17/h9-10,15,17-19H,2-8,11-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASIBYMVMDJPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.